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Compound of Interest

Compound Name: 3-Bromotyrosine

Cat. No.: B1580512 Get Quote

An In-depth Technical Guide on the Core Chemical Properties, Biological Significance, and

Analytical Methodologies for 3-Bromotyrosine

Introduction
3-Bromotyrosine is a halogenated derivative of the amino acid L-tyrosine. It is formed

endogenously through the action of eosinophil peroxidase, an enzyme released during

inflammatory responses, which utilizes bromide ions to generate reactive brominating species.

[1][2] Consequently, 3-Bromotyrosine has emerged as a crucial biomarker for eosinophil-

mediated tissue damage in various inflammatory diseases.[1] Beyond its role as a biomarker,

bromotyrosine derivatives are also found in a variety of marine organisms, where they exhibit a

broad spectrum of biological activities.[3] This technical guide provides a comprehensive

overview of the fundamental chemical properties, synthesis, analytical methods, and biological

relevance of 3-Bromotyrosine, aimed at researchers, scientists, and professionals in drug

development.

Chemical and Physical Properties
3-Bromotyrosine is a non-proteinogenic amino acid characterized by the presence of a

bromine atom at the 3rd position of the phenolic ring of tyrosine.[4] This substitution influences

its chemical and physical properties.
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Property Value Source

IUPAC Name
(2S)-2-amino-3-(3-bromo-4-

hydroxyphenyl)propanoic acid
[4]

Molecular Formula C₉H₁₀BrNO₃ [5]

Molecular Weight 260.09 g/mol [5]

CAS Number 38739-13-8 [4]

Appearance White to off-white solid [5]

Predicted pKa (Strongest

Acidic)
2.21 ± 0.20 [6]

Predicted pKa (Strongest

Basic)
Not explicitly available

Predicted Water Solubility 0.6 g/L

Predicted logP -1.3

Note: Experimental pKa and detailed solubility data are not readily available in the reviewed

literature. The provided pKa and solubility values are predicted based on computational

models. The solubility of the parent compound, L-tyrosine, is known to be pH-dependent, with

increased solubility in acidic and basic conditions compared to the isoelectric point.[7]

Synthesis and Purification
Several methods for the synthesis of 3-Bromotyrosine have been reported, ranging from

enzymatic to purely chemical approaches.

Nonenzymatic Preparative-Scale Synthesis
A simple and rapid nonenzymatic method allows for the simultaneous preparation of dityrosine

and 3-bromotyrosine with high recovery.[8]

Protocol:
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Dissolve L-Tyrosine (10 mg) in 2 mL of deionized water with the addition of 100 µL of 1.6 M

HCl.

Add 100 µL of 1.0 M potassium bromide.

Initiate the reaction by adding 100 µL of 200 mM ammonium persulfate.

Incubate the reaction mixture at 80°C for 30 minutes.

Following incubation, the products can be purified by reversed-phase high-performance

liquid chromatography (HPLC).[8]

Synthesis via DMSO/HBr/AcOH
A straightforward and efficient method for the gram-scale preparation of 3-bromo-L-tyrosine

involves the reaction of L-tyrosine with dimethyl sulfoxide (DMSO) in a mixture of hydrobromic

acid (HBr) and acetic acid (AcOH).[6][9]

Protocol:

React L-Tyrosine with 1.2 equivalents of DMSO in a solution of HBr/AcOH.

The reaction proceeds to yield 3-bromo-L-tyrosine in good yield.[6]
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General schematic for the synthesis of 3-Bromotyrosine.

Analytical Characterization
The identification and quantification of 3-Bromotyrosine are crucial for its study in biological

and chemical systems. Mass spectrometry and nuclear magnetic resonance spectroscopy are

the primary techniques employed.

Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a key technique for the identification of

3-Bromotyrosine.[1] The presence of bromine results in a characteristic isotopic pattern that

facilitates its identification. For quantification, liquid chromatography-tandem mass

spectrometry (LC-MS/MS) is the method of choice, offering high sensitivity and selectivity.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Both one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are used to confirm

the structure of 3-Bromotyrosine.[8] The substitution of a hydrogen atom with bromine on the

aromatic ring leads to distinct changes in the chemical shifts of the remaining aromatic protons,

providing unambiguous structural confirmation.

Experimental Protocols
Quantification of 3-Bromotyrosine in Human Plasma by
LC-MS/MS
This protocol provides a selective and sensitive method for the quantification of 3-
Bromotyrosine in human plasma.[4]

Sample Preparation:

To 100 µL of plasma, add an internal standard solution (e.g., ¹³C-labeled 3-Bromotyrosine).

Precipitate proteins by adding an organic solvent such as acetone.
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Centrifuge the sample to pellet the precipitated proteins.

Transfer the supernatant and dry it under a stream of nitrogen.

Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution

using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1%

formic acid (B).

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in

positive electrospray ionization mode. Monitor the specific precursor-to-product ion

transitions for 3-Bromotyrosine and its internal standard.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1580512?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

LC-MS/MS Analysis

Plasma Sample

Add Internal
Standard

Protein Precipitation

Centrifugation

Collect Supernatant

Drying

Reconstitution

Liquid Chromatography
(Separation)

Mass Spectrometry
(Detection & Quantification)

Data Analysis

Click to download full resolution via product page

Workflow for the quantification of 3-Bromotyrosine in plasma.
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Biological Significance and Signaling
The primary biological significance of 3-Bromotyrosine lies in its formation as a stable end-

product of eosinophil peroxidase (EPO)-catalyzed reactions during inflammation.[1][2]

Biomarker of Eosinophil Activation
Elevated levels of 3-Bromotyrosine in biological fluids and tissues are indicative of eosinophil

activation and the associated oxidative stress.[1] This makes it a valuable biomarker for

monitoring disease activity in conditions such as asthma and other allergic inflammatory

disorders.

Formation Pathway
The formation of 3-Bromotyrosine is initiated by the production of hypobromous acid (HOBr)

by EPO in the presence of hydrogen peroxide (H₂O₂) and bromide ions. HOBr, a potent

brominating agent, then reacts with tyrosine residues in proteins to form 3-Bromotyrosine.[1]
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Formation of 3-Bromotyrosine via the eosinophil peroxidase pathway.

Potential Biological Activities
While the direct effects of free 3-Bromotyrosine on intracellular signaling pathways are not

well-characterized, various bromotyrosine-derived natural products from marine sponges

exhibit a wide range of potent biological activities, including antimicrobial, cytotoxic, and
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enzyme-inhibitory effects.[3] The investigation into the specific signaling pathways modulated

by these compounds is an active area of research.

Stability and Reactivity
3-Bromotyrosine is considered a stable marker of oxidative damage.[1] Its stability allows for

its detection in biological samples after protein hydrolysis. The phenolic hydroxyl group and the

amino acid backbone are the primary sites of chemical reactivity. The bromine substitution on

the aromatic ring can influence the reactivity of the phenolic group.

Conclusion
3-Bromotyrosine is a molecule of significant interest due to its role as a biomarker of

eosinophil-mediated inflammation and as a core structure in a diverse family of bioactive

marine natural products. This guide has summarized the fundamental chemical properties,

synthesis, and analytical methodologies for 3-Bromotyrosine. While much is known, further

research is needed to fully elucidate its experimental physicochemical properties, such as pKa

and solubility, and to explore its direct effects on cellular signaling pathways. The continued

study of 3-Bromotyrosine holds promise for advancing our understanding of inflammatory

diseases and for the discovery of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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